N,N'-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide] is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two acetamide groups linked to cyclohexylphenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide] typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.
Formation of 4-cyclohexylphenoxyacetic acid: This involves the reaction of 4-cyclohexylphenol with chloroacetic acid under basic conditions.
Synthesis of N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide]: The final step involves the reaction of 4-cyclohexylphenoxyacetic acid with 1,4-phenylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-benzene-1,4-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]: Similar structure but with pyridinylsulfanyl groups instead of cyclohexylphenoxy groups.
N,N’-benzene-1,4-diylbis[2-(4-methoxyphenoxy)acetamide]: Contains methoxyphenoxy groups instead of cyclohexylphenoxy groups.
Uniqueness
N,N’-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide] is unique due to the presence of cyclohexylphenoxy groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C34H40N2O4 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[4-[[2-(4-cyclohexylphenoxy)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C34H40N2O4/c37-33(23-39-31-19-11-27(12-20-31)25-7-3-1-4-8-25)35-29-15-17-30(18-16-29)36-34(38)24-40-32-21-13-28(14-22-32)26-9-5-2-6-10-26/h11-22,25-26H,1-10,23-24H2,(H,35,37)(H,36,38) |
InChI Key |
QPBKFUCTBIKCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.